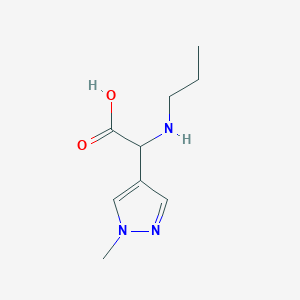

2-(1-methyl-1H-pyrazol-4-yl)-2-(propylamino)acetic acid

Description

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)-2-(propylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-3-4-10-8(9(13)14)7-5-11-12(2)6-7/h5-6,8,10H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBISGEKHLYMXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C1=CN(N=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)-2-(propylamino)acetic acid, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other bioactive pyrazole derivatives that have been studied for their anticancer, anti-inflammatory, and neuroprotective properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cancer progression, such as kinases and histone deacetylases .

- Pro-apoptotic Effects : Research indicates that pyrazole derivatives can activate apoptotic pathways in cancer cells, leading to cell death .

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; inhibits tumor growth |

| Anti-inflammatory | Modulates inflammatory cytokine release; reduces inflammation markers |

| Neuroprotective | Protects neuronal cells from oxidative stress; enhances neurogenesis |

Anticancer Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, against several human cancer cell lines. The results indicated significant inhibition of cell proliferation in breast adenocarcinoma (MCF7) and lung carcinoma (A549) cells. The compound exhibited an IC50 value of approximately 5 µM, demonstrating potent anticancer activity .

Mechanistic Insights

Further investigations revealed that the compound activates caspase pathways, leading to apoptosis. Flow cytometry analysis showed an increase in the sub-G1 population in treated cells, indicating DNA fragmentation typical of apoptotic cells . Additionally, it was found to inhibit key signaling pathways associated with tumor growth and metastasis.

Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests its potential use in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of pyrazole compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, research has demonstrated that similar pyrazole derivatives possess low IC50 values, indicating strong anticancer activity compared to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Research indicates that compounds similar to 2-(1-methyl-1H-pyrazol-4-yl)-2-(propylamino)acetic acid exhibit antimicrobial properties. A study evaluated the antibacterial efficacy of synthesized compounds against strains such as Staphylococcus aureus and Escherichia coli. Results showed promising antimicrobial activity, suggesting that this compound could be developed into a therapeutic agent for treating bacterial infections .

Neurological Research

Due to its structural characteristics, the compound may also have applications in neurological research. Pyrazole derivatives are known to interact with neurotransmitter systems, which can be beneficial in studying conditions like anxiety and depression. Preliminary studies suggest that modifications of pyrazole structures can enhance their neuroprotective effects, making them candidates for developing new antidepressants .

Case Study 1: Anticancer Activity

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several pyrazole derivatives and assessed their anticancer properties. The study found that specific derivatives exhibited IC50 values significantly lower than doxorubicin, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the synthesis of novel pyrazole derivatives and their antimicrobial properties. The results indicated that certain compounds exhibited strong antibacterial activity against E. coli and S. aureus, highlighting their potential use in developing new antibiotics .

Comparison with Similar Compounds

Key Structural Features for Comparison:

- Pyrazole Core : The presence of a 1-methyl-1H-pyrazol-4-yl group.

- Substituents: Variations in the amino and carboxylic acid groups.

- Physicochemical Properties : Molecular weight, purity, and functional group reactivity.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Amino Group Variations: The propylamino group in the target compound distinguishes it from analogs like the morpholine derivative (C10H14N3O3), which exhibits higher molecular weight and altered solubility due to the oxygen-containing morpholine ring .

Carboxylic Acid Functionality: The acetic acid moiety is conserved across most analogs, enabling metal chelation or salt formation. For example, 3-(1H-Pyrazol-4-yl)propanoic acid (C6H8N2O2) has a shorter carbon chain, reducing steric hindrance in coordination chemistry applications .

Purity and Availability :

Q & A

Q. What are the recommended synthetic routes for 2-(1-methyl-1H-pyrazol-4-yl)-2-(propylamino)acetic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pyrazole derivative (e.g., 1-methyl-1H-pyrazole-4-carboxamide) with a bromoacetate ester in the presence of a base like potassium carbonate. Elevated temperatures (~80–100°C) in polar aprotic solvents (e.g., DMF) are typically used to enhance reaction kinetics .

- Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, stoichiometry). For example, fractional factorial designs can identify critical variables affecting yield, reducing trial-and-error approaches .

Q. How can the compound’s structural integrity and purity be validated using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the presence of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and propylamino/acetate groups (δ 1.0–3.5 ppm for alkyl chains) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the ester/amine functional groups .

- Infrared (IR) Spectroscopy : Identify characteristic bands for C=O (ester: ~1700–1750 cm) and N-H (amine: ~3300 cm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for pyrazole derivatives like this compound?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize batch-to-batch variability. For example, differences in IC values may arise from solvent effects (DMSO vs. aqueous buffers) .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on the pyrazole ring) using analogs from literature. Data tables (e.g., Table 1 in ) highlight how structural modifications alter binding affinity.

- Reproducibility Checks : Collaborate with independent labs to validate key findings, ensuring statistical rigor (e.g., , ANOVA testing) .

Q. What computational strategies are effective for predicting the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., nucleophilic attack on the ester group) and transition states. Software like Gaussian or ORCA can predict activation energies and regioselectivity .

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding modes with enzymes (e.g., kinases or proteases). Focus on hydrogen bonding between the propylamino group and active-site residues .

- Machine Learning (ML) : Train ML models on pyrazole derivative datasets to predict solubility, bioavailability, or toxicity profiles .

Q. How can the compound’s stability be enhanced under physiological or extreme pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Conduct accelerated degradation tests (e.g., 40°C, 75% RH) in buffers (pH 1–13) with HPLC monitoring. The ester group is prone to hydrolysis under alkaline conditions; replacing it with a more stable amide may improve resilience .

- Protecting Group Strategies : Temporarily protect the amine group with tert-butoxycarbonyl (Boc) during synthesis to prevent unwanted side reactions .

- Co-crystallization : Explore co-crystals with carboxylic acids (e.g., succinic acid) to enhance solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.